molecular formula C8H5F3O4 B137073 2-hydroxy-5-(trifluoromethoxy)benzoic Acid CAS No. 129644-57-1

2-hydroxy-5-(trifluoromethoxy)benzoic Acid

Cat. No. B137073
M. Wt: 222.12 g/mol
InChI Key: HNYMLXYADOZCNY-UHFFFAOYSA-N
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Patent
US07189749B2

Procedure details

To a stirring solution of NaOH (8.15 g, 203.8 mmol) in water (35 mL, 5.8 M) was added an aq solution of silver nitrate (17.3 g, 101.9 mmol, 35 mL water, 2.9 M). A brownish solid formed. The flask was placed in an ice bath and to the stirring suspension was added 2-hydroxy-5-trifluoromethoxy-benzaldehyde in 500 mg portions (10.0 g, 48.5 mmol). After addition was complete and the reaction was stirred for 10 min in an ice bath, the mixture was filtered and the brownish precipitate was washed with hot water. The combined washings were acidified with conc HCl to pH 1 and the precipitate was collected by vacuum filtration. This solid was then dissolved in ethyl acetate. The ethyl acetate was washed with saturated aq NaCl, dried over Na2SO4, and filtered. The aqueous layer was also extracted with ethyl acetate. This organic layer was washed with saturated aq NaCl, dried over Na2SO4, filtered and concentrated to provide 2-hydroxy-5-trifluoromethoxy-benzoic acid (9.8 g, 91%) as a white solid: Rf 0.38 (20% methanol in dichloromethane); 1H NMR (CDCl3, 300 MHz) δ 10.30 (bs, 1 H), 7.79 (d, J=3.0 Hz, 1 H), 7.41 (dd, J l=9.3 Hz, J2=3.0 Hz, 1 H), 7.05 (d, J=9.0 Hz, 1 H).
Name
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[OH:3][C:4]1[CH:11]=[CH:10][C:9]([O:12][C:13]([F:16])([F:15])[F:14])=[CH:8][C:5]=1[CH:6]=[O:7]>O.[N+]([O-])([O-])=O.[Ag+]>[OH:3][C:4]1[CH:11]=[CH:10][C:9]([O:12][C:13]([F:14])([F:15])[F:16])=[CH:8][C:5]=1[C:6]([OH:1])=[O:7] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
8.15 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
O
Name
Quantity
35 mL
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)OC(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 10 min in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A brownish solid formed
CUSTOM
Type
CUSTOM
Details
The flask was placed in an ice bath and to the stirring suspension
ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the brownish precipitate was washed with hot water
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by vacuum filtration
DISSOLUTION
Type
DISSOLUTION
Details
This solid was then dissolved in ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate was washed with saturated aq NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was also extracted with ethyl acetate
WASH
Type
WASH
Details
This organic layer was washed with saturated aq NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=C(C(=O)O)C=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.